![molecular formula C15H19N3O B13848422 2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one](/img/structure/B13848422.png)
2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-phenyl-1,3,8-triazaspiro[45]dec-2-en-4-one is a spirocyclic compound characterized by a unique triazaspiro ring systemIts molecular formula is C15H19N3O, and it has a molecular weight of 257.34 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor containing the necessary functional groups to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of acids, bases, or other catalysts to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- 8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- DiPOA ([8-(3,3-diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid)
Comparison: Compared to these similar compounds, 2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one is unique due to its specific structural features and the presence of the ethyl group, which may influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C15H19N3O |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one |
InChI |
InChI=1S/C15H19N3O/c1-2-13-17-14(19)15(8-10-16-11-9-15)18(13)12-6-4-3-5-7-12/h3-7,16H,2,8-11H2,1H3 |
InChI Key |
DGAITMCKIGFENC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=O)C2(N1C3=CC=CC=C3)CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


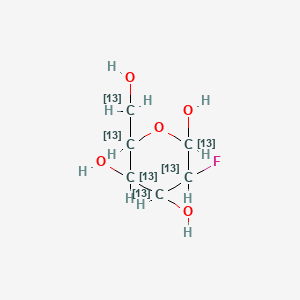
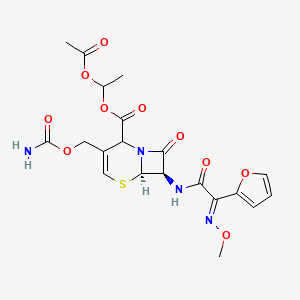
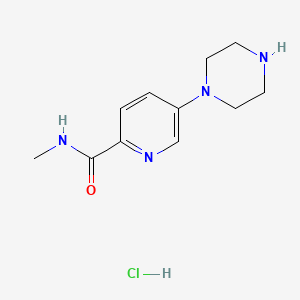

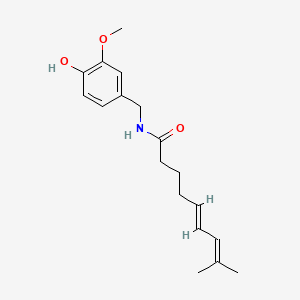
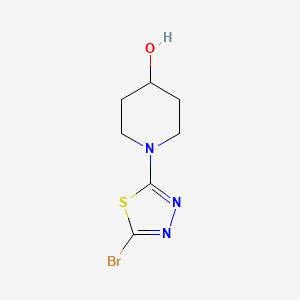
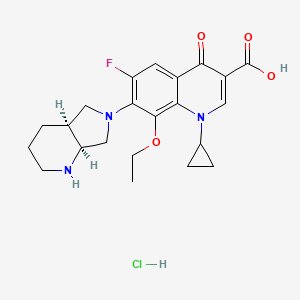
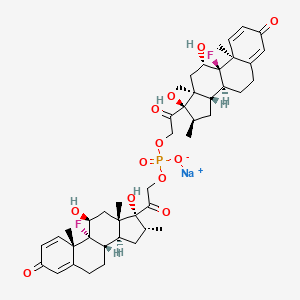
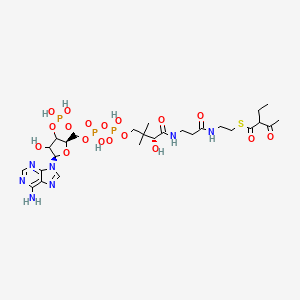
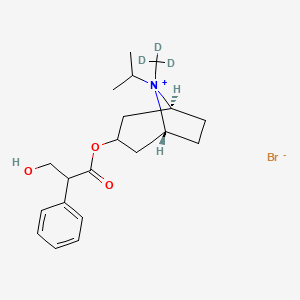
![1-(2-D-Glucopyranosylhydrazino)phthalazine; 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose](/img/structure/B13848385.png)

![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
![2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13848413.png)
